molecular formula C14H17N5O3S B10871939 4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-dimethyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one

4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-dimethyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one

Cat. No.: B10871939
M. Wt: 335.38 g/mol
InChI Key: MHOFXQFWBAVWLA-VIZOYTHASA-N
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Description

4-{[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-1,3-DIMETHYL-5-THIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-2(1H)-ONE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

The synthesis of 4-{[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-1,3-DIMETHYL-5-THIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-2(1H)-ONE involves multiple steps. One common synthetic route includes the condensation of 2-hydroxy-3-methoxybenzaldehyde with an appropriate amine, followed by cyclization and thiolation reactions. The reaction conditions typically involve the use of organic solvents such as methanol or ethanol, and catalysts like triethylamine .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or sulfonyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

4-{[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-1,3-DIMETHYL-5-THIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-2(1H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives and phenolic compounds. Compared to these, 4-{[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-1,3-DIMETHYL-5-THIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-2(1H)-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .

Conclusion

4-{[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-1,3-DIMETHYL-5-THIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-2(1H)-ONE is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C14H17N5O3S

Molecular Weight

335.38 g/mol

IUPAC Name

3-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-4,6-dimethyl-2-sulfanylidene-3a,6a-dihydro-1H-imidazo[4,5-d]imidazol-5-one

InChI

InChI=1S/C14H17N5O3S/c1-17-11-12(18(2)14(17)21)19(13(23)16-11)15-7-8-5-4-6-9(22-3)10(8)20/h4-7,11-12,20H,1-3H3,(H,16,23)/b15-7+

InChI Key

MHOFXQFWBAVWLA-VIZOYTHASA-N

Isomeric SMILES

CN1C2C(N(C1=O)C)N(C(=S)N2)/N=C/C3=C(C(=CC=C3)OC)O

Canonical SMILES

CN1C2C(N(C1=O)C)N(C(=S)N2)N=CC3=C(C(=CC=C3)OC)O

Origin of Product

United States

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